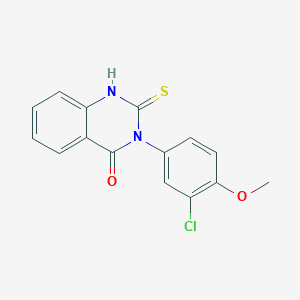

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Chemical Structure and Key Features The compound 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (hereafter referred to as Compound A) is a quinazolinone derivative with a 3-chloro-4-methoxyphenyl substituent at position 3 and a sulfanyl (-SH) group at position 2 of the heterocyclic core. Its molecular formula is C₁₅H₁₁ClN₂O₂S, with a molar mass of 318.78 g/mol (calculated). The 3,4-dihydroquinazolin-4-one scaffold is known for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .

Compound A is listed as a building block in chemical catalogs, indicating its utility in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-13-7-6-9(8-11(13)16)18-14(19)10-4-2-3-5-12(10)17-15(18)21/h2-8H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURVWHLIEZEBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone core.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions using thiol reagents.

Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit structural diversity, primarily through substitutions at positions 2 (sulfanyl group) and 3 (aryl/alkyl groups). Below is a detailed comparison of Compound A with structurally related analogs:

2.1. Substituent Variations at Position 3

- Compound B: 3-(2,4-Dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Key Difference: Additional chlorine at position 2 of the phenyl ring.

- Compound C: 3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Key Difference: Iodine substituent at position 2 of the phenyl ring.

- Compound D: 3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Key Difference: A diethylaminoalkyl chain replaces the aryl group.

2.2. Substituent Variations at Position 2

- Compound E: 2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one Key Difference: A substituted ethylsulfanyl group replaces the simple -SH group. Impact: The ketone-containing side chain may facilitate hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2), as seen in related anti-inflammatory quinazolinones .

- Compound F: 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Key Difference: Pyridinyl group at position 3.

Structural-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (e.g., Cl) : Chlorine at position 3 (Compound A) enhances stability and enzyme inhibition by modulating electron density in the aromatic ring .

- Methoxy vs. Methyl Groups : The methoxy group in Compound A (electron-donating) may reduce metabolic oxidation compared to methyl groups, prolonging half-life .

- Sulfanyl Modifications : Bulky sulfanyl substituents (e.g., Compound E) can alter steric interactions, affecting potency and selectivity .

Data Table: Comparative Properties of Selected Quinazolinones

Biological Activity

3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.

Chemical Structure and Properties

The molecular formula of 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is , with a molecular weight of approximately 273.75 g/mol. The compound features a quinazoline core, which is known for its diverse pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline, including 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, exhibit notable antibacterial properties. For instance, a related compound was tested against various microbial strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showing minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 10 |

| Pseudomonas aeruginosa | 12 |

This suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. In vitro studies have indicated that compounds within this class can induce apoptosis in cancer cells and inhibit cell proliferation. For example, molecular docking studies have shown that certain quinazoline derivatives bind effectively to targets involved in cancer cell growth regulation, demonstrating promising anticancer activity .

Case Studies

- Anticancer Efficacy : A study explored the cytotoxic effects of various quinazoline derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability when treated with these compounds, with IC50 values suggesting strong potential for further development .

- Mechanism of Action : Research involving molecular dynamics simulations has provided insights into the binding interactions of quinazoline derivatives with target proteins. These studies reveal that modifications in the chemical structure can enhance binding affinity and specificity towards cancer-related targets .

Q & A

Basic Question: What are the common synthetic routes for synthesizing 3-(3-Chloro-4-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

Answer:

The synthesis typically involves multi-step reactions starting with aromatic aldehydes and thioacetate derivatives. A widely used method includes:

- Step 1: Condensation of 3-chloro-4-methoxybenzaldehyde with methyl thioacetate under reflux conditions (methanol/ethanol, 60–80°C) to form a thioquinazolinone intermediate.

- Step 2: Hydrogenation or cyclization using catalysts (e.g., Pd/C) to introduce the sulfanyl group and stabilize the dihydroquinazolinone core .

Key parameters include solvent choice (polar aprotic solvents enhance reactivity) and temperature control to minimize side reactions. Yield optimization often requires iterative adjustments to stoichiometry and reaction times .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the positions of methoxy, chloro, and sulfanyl substituents by analyzing chemical shifts and coupling patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1680 cm⁻¹) .

- X-ray Crystallography: Resolves bond lengths and angles, particularly the planar quinazolinone ring and dihedral angles of the chloro-methoxyphenyl group. Single-crystal studies (e.g., R factor <0.05) are critical for unambiguous structural assignment .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Answer:

- Solvent Optimization: Replace methanol with DMF or THF to enhance solubility of intermediates, reducing byproduct formation .

- Catalyst Screening: Test palladium complexes (e.g., PdCl2(PPh3)2) for hydrogenation steps, as seen in analogous quinazolinone syntheses, to improve regioselectivity .

- Design of Experiments (DoE): Use factorial designs to systematically vary temperature (60–100°C), reaction time (6–24 hrs), and catalyst loading. Statistical analysis (ANOVA) identifies significant variables .

Advanced Question: How can structural ambiguities arising from crystallographic disorder be resolved?

Answer:

- High-Resolution X-ray Diffraction: Collect data at low temperatures (e.g., 113 K) to reduce thermal motion artifacts. For example, the title compound in was analyzed at 113 K, achieving a mean σ(C–C) of 0.003 Å .

- Disorder Modeling: Use software like SHELXL to refine partially occupied atoms. For instance, overlapping chloro and methoxy groups can be split into two sites with occupancy factors adjusted to match electron density maps .

Advanced Question: How should researchers address contradictory reports on biological activity (e.g., antimicrobial vs. low efficacy)?

Answer:

- Assay Standardization: Control variables such as bacterial strain (Gram-positive vs. Gram-negative), inoculum size, and solvent (DMSO concentration ≤1% v/v) to ensure reproducibility .

- Purity Validation: Use HPLC (≥95% purity) to rule out impurities as confounding factors. For example, residual solvents in the compound may inhibit microbial growth independently .

- Mechanistic Studies: Perform time-kill assays or transcriptomic profiling to differentiate bacteriostatic vs. bactericidal effects, as seen in related triazole derivatives .

Basic Question: What are the known biological activities of quinazolinone derivatives, and how do structural modifications influence efficacy?

Answer:

- Core Activities: Quinazolinones exhibit antimicrobial, anticancer, and anti-inflammatory properties. The sulfanyl group enhances electrophilicity, enabling thiol-mediated cellular uptake .

- Substituent Effects:

Advanced Question: What strategies are effective in designing analogs with enhanced pharmacokinetic properties?

Answer:

- Bioisosteric Replacement: Substitute the sulfanyl group with sulfonyl or sulfonamide moieties to improve metabolic stability while retaining hydrogen-bonding capacity .

- Prodrug Approaches: Introduce ester groups at the 4-position to enhance solubility, as seen in fluorobenzo-thiazolyl derivatives .

- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., DHFR for antimicrobial activity) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.